Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate
Description
Properties
IUPAC Name |
tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)13-6-4-12(5-7-13)10-18-11-17-9-8-14(18)19/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLSOZDDPGGUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=NC=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Yield:
Alkylation of 6-Hydroxypyrimidine
The pyrimidinone moiety is introduced via nucleophilic substitution or base-mediated alkylation. The bromomethyl intermediate reacts with 6-hydroxypyrimidine under optimized conditions:
Procedure:
Yield:
Alternative Transesterification Approach
For substrates sensitive to bromination, transesterification of methyl benzoate derivatives with tert-butanol is effective:
Procedure:
Yield:
Catalyzed Esterification Using Titanium Sulfate
Titanium sulfate (Ti(SO₄)₂) serves as a Lewis acid catalyst for efficient esterification under mild conditions:
Procedure:
Yield:
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Bromomethyl Alkylation | K₂CO₃, DMF | 80°C, 6–8 h | 70–75% | Direct, high atom economy |
| Transesterification | NaOtBu, toluene | 25°C, 3–4 h | 85–90% | Avoids bromination step |
| Ti(SO₄)₂ Catalysis | Ti(SO₄)₂, methanol | Reflux, 5–8 h | 75–85% | Eco-friendly, high purity |
Mechanistic Insights
-
Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by tert-butanol.
-
Alkylation : Deprotonation of 6-hydroxypyrimidine generates a nucleophilic enolate, which displaces bromide via an SN2 mechanism.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds.
2. Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its interactions with biological macromolecules. It can modulate enzyme activity and receptor functions, making it significant in studying metabolic pathways and drug interactions.
3. Medicine
- Therapeutic Properties : Research indicates potential therapeutic applications, including:
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit inflammatory pathways, providing insights into its use in treating conditions like arthritis.
- Anticancer Activity : Preliminary findings indicate that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines, showing promise as an anticancer agent.
4. Industry
- Material Development : The compound is utilized in developing new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in murine models. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential utility in inflammatory disease management.
Case Study 2: Anticancer Efficacy
In vitro assays using breast cancer cell lines demonstrated that the compound inhibited cell growth by approximately 50% at a concentration of 10 µM. This highlights its potential as a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate, enabling comparisons of reactivity, solubility, and intermolecular interactions:
Table 1: Key Structural Features and Functional Groups
Key Observations:
- Hydrogen Bonding: The target compound’s pyrimidinone ring enables dual hydrogen-bond acceptor (carbonyl) and donor (NH) interactions, critical for crystal lattice formation . In contrast, 4-(trifluoromethyl)pyrimidin-2-ol relies on hydroxyl-mediated hydrogen bonds, while tert-butyl 4-(prop-2-ynylamino)benzoate has fewer interaction sites.
- Electronic Effects: The electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)pyrimidin-2-ol reduces basicity and enhances metabolic stability compared to the electron-rich pyrimidinone in the target compound.
- Reactivity: The propargylamino group in tert-butyl 4-(prop-2-ynylamino)benzoate allows for click chemistry applications, absent in the target compound .
Table 2: Inferred Physicochemical Properties
| Compound Name | Solubility (Predicted) | Lipophilicity (LogP) | Stability |
|---|---|---|---|
| This compound | Moderate (polar ester, pyrimidinone) | Moderate (~2.5) | High (tert-butyl protects ester) |
| tert-butyl 4-(prop-2-ynylamino)benzoate | Low (non-polar propargyl) | High (~3.0) | Moderate (propargyl prone to oxidation) |
| 4-(trifluoromethyl)pyrimidin-2-ol | Low (CF₃ reduces polarity) | High (~2.8) | High (CF₃ stabilizes against degradation) |
Research Findings:
- Solubility: The target compound’s pyrimidinone and ester groups confer moderate polarity, enhancing aqueous solubility relative to the CF₃-containing analog.
- Synthetic Utility: The tert-butyl ester in both benzoate derivatives facilitates easy deprotection under acidic conditions, making them versatile intermediates .
Biological Activity
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a tert-butyl ester group linked to a benzoate moiety , which is further attached to a pyrimidinone ring . This unique structure contributes to its biological properties and interaction capabilities with various biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C15H18N2O3 |
| Molecular Weight | 274.31 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
The synthesis typically involves the following steps:
- Formation of Benzoate Ester : Reaction of 4-(bromomethyl)benzoic acid with tert-butyl alcohol in the presence of sulfuric acid.
- Nucleophilic Substitution : The resulting tert-butyl 4-(bromomethyl)benzoate is then reacted with 6-oxopyrimidine using potassium carbonate as a base.
These methods can be optimized for yield and purity through industrial techniques like continuous flow reactors.
This compound interacts with various biological macromolecules, including enzymes and receptors. The pyrimidinone ring can form hydrogen bonds and hydrophobic interactions, modulating the activity of these targets. This interaction may lead to:
- Inhibition of Enzyme Activity : The compound can act as an enzyme inhibitor, potentially useful in treating diseases where enzyme regulation is critical.
- Receptor Modulation : It may influence receptor activity, which is significant in drug development for various therapeutic areas.
Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating that it may inhibit tumor growth through specific pathways.
- Anti-inflammatory Properties : Research suggests that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies indicate activity against certain bacterial strains, suggesting its potential role as an antimicrobial agent.
Case Studies
Several case studies have been documented regarding the biological effects of similar compounds:
- Pyrimidine Derivatives in Cancer Treatment :
- Enzyme Inhibition Studies :
- Inflammation Reduction :
Applications
This compound has potential applications across various fields:
- Medicinal Chemistry : As a building block for novel pharmaceuticals targeting cancer and infectious diseases.
- Biochemical Probes : Useful for studying biological mechanisms due to its ability to interact with macromolecules.
- Industrial Development : Employed in creating new materials with specific properties due to its unique chemical structure.
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a pyrimidinone derivative with a tert-butyl benzoate precursor via nucleophilic substitution or Mitsunobu reactions. Key steps include:
- Reagent selection : Use tert-butyl 4-(bromomethyl)benzoate and 6-hydroxypyrimidine with catalysts like DBU or DCC for efficient coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield and purity.
- Analytical validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify the tert-butyl group (δ ~1.4 ppm), benzoate carbonyl (δ ~165 ppm), and pyrimidinone protons (δ ~6.5–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~317.15).
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX or WinGX ) resolves bond lengths, angles, and packing. For example, triclinic systems (space group P1) with unit cell parameters similar to related structures (e.g., a ≈ 9.6 Å, b ≈ 9.9 Å) .
Q. How should researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C common for tert-butyl esters).
- Hydrolytic sensitivity : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via HPLC.
- Light sensitivity : Store in amber vials if UV-Vis analysis (λmax ~270 nm) indicates photodegradation.
- Storage recommendations : Anhydrous conditions at –20°C, with inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the pyrimidinone and tert-butyl ester moieties?
Methodological Answer:
- Pyrimidinone reactivity : The 6-oxo group participates in hydrogen bonding (e.g., N–H···O interactions in crystals ) and acts as a nucleophile in alkylation reactions.
- Ester stability : The tert-butyl group sterically shields the carbonyl, reducing hydrolysis. Acidic conditions (e.g., TFA) cleave the ester to yield 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid .
- Cross-coupling potential : Suzuki-Miyaura reactions at the pyrimidinyl position require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Q. How can researchers resolve challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., CH₂Cl₂/hexane) to grow high-quality crystals.
- Hydrogen bonding analysis : Graph set analysis (e.g., using Etter’s rules ) identifies motifs like R₂²(8) rings from N–H···O interactions.
- Data refinement : SHELXL refines anisotropic displacement parameters, while ORTEP visualizes thermal ellipsoids. Example: Triclinic packing with π-π stacking (interplanar distance ~3.5 Å) .
Q. How should contradictory data between spectroscopic and crystallographic results be analyzed?
Methodological Answer:
- NMR vs. X-ray discrepancies : Dynamic effects in solution (e.g., tert-butyl rotation) may cause NMR signal broadening, while X-ray captures static conformations.
- Validation steps : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) and cross-check unit cell parameters with Cambridge Structural Database entries .
Q. What strategies link structural modifications to biological activity in SAR studies?
Methodological Answer:
- Functional group variation : Replace the tert-butyl ester with methyl or benzyl groups to assess steric effects on enzyme inhibition.
- Bioisosteric substitution : Swap pyrimidinone with triazine or quinazoline to modulate binding affinity (e.g., kinase assays ).
- Computational modeling : Dock the compound into target proteins (e.g., COX-2 or EGFR) using AutoDock Vina and validate with SPR binding assays .
Q. How do hydrogen bonding patterns influence supramolecular assembly in the solid state?
Methodological Answer:
Q. What parameters optimize HPLC and LC-MS methods for quantifying this compound?
Methodological Answer:
Q. Which in vitro and in vivo models are suitable for pharmacological profiling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
